Bicyclo[2.2.2]octan-2-amine hydrochloride
Description
Historical Perspectives on Bicyclo[2.2.2]octane Frameworks in Chemical Research
The bicyclo[2.2.2]octane (BCO) framework is a highly symmetrical and rigid carbocyclic system that has long captured the interest of chemists. Its unique, cage-like structure has made it an important subject in the study of stereochemistry and reaction mechanisms. Historically, the synthesis of the BCO skeleton, often achieved through Diels-Alder reactions, provided a robust platform for exploring fundamental chemical principles.
The significance of the BCO framework was further elevated by its discovery in a variety of natural products. This rigid scaffold is the core unit in numerous biologically active molecules, including atisane (B1241233) and ent-atisane diterpenoids, and alkaloids such as atisine (B3415921) and denudatine. rsc.org The presence of the BCO motif in complex natural products like the potent antibiotic platencin (B21511) and maoecrystal V underscored its importance as a "privileged structure" in medicinal chemistry. rsc.org The challenge of synthesizing these intricate natural products has driven the development of new synthetic methodologies for constructing the BCO core in a stereocontrolled manner. rsc.org Beyond natural products, the BCO scaffold has been utilized as a rigid linker in supramolecular chemistry and materials science, and as a non-aromatic bioisostere for the para-substituted phenyl ring in drug design, owing to its similar size, shape, and well-defined exit vectors. nih.govresearchgate.net
Significance of the Bicyclo[2.2.2]octan-2-amine Moiety in Contemporary Chemical Science
The introduction of an amine group onto the bicyclo[2.2.2]octane skeleton, creating the bicyclo[2.2.2]octan-2-amine moiety, imbues the rigid scaffold with a site for diverse chemical functionalization. This combination of a conformationally restricted core and a reactive functional group has made it a valuable building block in modern organic synthesis and medicinal chemistry. acs.orgnih.gov
In medicinal chemistry, the bicyclo[2.2.2]octan-amine structure serves as a versatile scaffold for the development of new therapeutic agents. Its rigid nature allows for the precise spatial orientation of pharmacophoric elements, which can lead to high-affinity and selective interactions with biological targets like enzymes and receptors. Derivatives of this moiety have been investigated for a range of biological activities. For instance, dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid have been used as scaffolds for antiviral agents. Other substituted aminobicyclo[2.2.2]octane compounds have shown potential as antiprotozoal agents for diseases like malaria and African trypanosomiasis (sleeping sickness). researchgate.net Furthermore, bicyclic substituted amines have been studied as inhibitors of the menaquinone biosynthesis pathway in bacteria, showing potential against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The constrained bicyclic amino acid derivative, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), has also been explored as a precursor for enzyme inhibitors and as a component in foldamers and chiral catalysts. acs.orgnih.gov
Scope and Research Objectives for Bicyclo[2.2.2]octan-2-amine Hydrochloride Investigations
The investigation of bicyclo[2.2.2]octan-2-amine often involves its hydrochloride salt. The conversion of a free amine to its hydrochloride salt is a common and important strategy in chemical and pharmaceutical research for several practical reasons. Research objectives for studying the hydrochloride form of this compound are primarily focused on leveraging these advantages.
A key objective is the enhancement of the compound's physicochemical properties. Free amines, particularly those with higher molecular weights, can have limited solubility in aqueous media. The formation of a hydrochloride salt significantly increases polarity and, therefore, water solubility. This is crucial for applications in biological assays and for the formulation of potential drug candidates. The salt is also typically a crystalline solid, which is more stable and easier to handle, purify, and characterize compared to the often-oily or volatile free base. gla.ac.uknih.gov
Another research focus is its utility in organic synthesis. Amine hydrochloride salts can be used directly in certain chemical reactions, sometimes offering advantages over the free amine. They can serve as bifunctional reagents where both the amine and the chloride participate in the transformation. rsc.org The use of the salt can also simplify reaction workups and purification processes; for example, the salt form is generally not soluble in common organic solvents used for extraction, allowing for easy separation. An efficient sequence for preparing collections of secondary amine hydrochloride salts without the need for chromatography or distillation has been developed for use in generating compound libraries. nih.gov
Finally, the study of the hydrochloride salt is integral to understanding its solid-state properties. Research in this area, often termed crystal engineering, explores how the chloride ion and the protonated amine engage in hydrogen bonding with other molecules, which can be used to form novel multicomponent cocrystals with tailored properties like dissolution rate and stability. acs.org
Physicochemical Data for this compound
The following table summarizes key physicochemical properties of the title compound.
| Property | Value | Source(s) |
| CAS Number | 42166-64-3 | sigmaaldrich.com |
| Molecular Formula | C₈H₁₆ClN | achmem.com |
| Molecular Weight | 161.67 g/mol | achmem.com |
| Physical Form | Powder | sigmaaldrich.com |
| IUPAC Name | bicyclo[2.2.2]octan-2-amine;hydrochloride | lgcstandards.com |
| InChI Key | FSIJCGYVIWGAHT-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]octan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIJCGYVIWGAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42166-64-3 | |
| Record name | bicyclo[2.2.2]octan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of Bicyclo 2.2.2 Octan 2 Amine Hydrochloride
Oxidative Transformations of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane framework is known for its considerable stability, a consequence of its strain-minimized, boat-like cyclohexane (B81311) rings. This inherent stability influences its oxidative chemistry.
Conversion to Bicyclo[2.2.2]octanone Derivatives
The oxidation of the amine functionality in bicyclo[2.2.2]octan-2-amine to the corresponding ketone, bicyclo[2.2.2]octan-2-one, is a feasible and synthetically useful transformation. While direct oxidation of the amine can be challenging, a common route involves the deamination of the amine to an alcohol, followed by oxidation.
Deamination of bicyclo[2.2.2]octan-2-yl-amines can be achieved using nitrous acid in an acidic medium, which generates a carbocation intermediate that can be trapped by water to form the corresponding alcohol. rsc.org This alcohol can then be oxidized to bicyclo[2.2.2]octan-2-one using standard oxidizing agents.
Alternatively, direct oxidation of the closely related bicyclo[2.2.2]octan-1-amine to bicyclo[2.2.2]octanone has been reported using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide. mdpi.com It is expected that bicyclo[2.2.2]octan-2-amine would undergo a similar reaction.
| Oxidizing Agent | Typical Conditions | Product | Reported Yield (for 1-amine) |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Acidic aqueous solution | Bicyclo[2.2.2]octan-2-one | 92% |
| Chromium Trioxide (CrO₃) | Aqueous sulfuric acid (Jones reagent) | Bicyclo[2.2.2]octan-2-one | High |
Reductive Pathways of the Amine Functionality and Bicyclic System
The amine group and the bicyclic scaffold of bicyclo[2.2.2]octan-2-amine hydrochloride can undergo reduction under specific conditions.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reduction of various functional groups. In the context of bicyclo[2.2.2]octane derivatives, catalytic hydrogenation is often used to reduce unsaturated precursors or other functional groups to the corresponding saturated amine. For example, bicyclo[2.2.2]octanone oxime can be reduced to bicyclo[2.2.2]octan-2-amine in high yield using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com
While the saturated bicyclo[2.2.2]octane scaffold is generally inert to catalytic hydrogenation under standard conditions, the amine functionality can be cleaved under more forcing conditions to yield the parent hydrocarbon, bicyclo[2.2.2]octane. This reductive deamination typically requires high pressures and temperatures and a suitable catalyst.
Hydride Reduction
Strong hydride reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing primary amines to the corresponding alkanes. This reaction proceeds via a nucleophilic substitution mechanism where a hydride ion displaces the amino group. For the analogous bicyclo[2.2.2]octan-1-amine, reduction to bicyclo[2.2.2]octane has been achieved with LiAlH₄ in an anhydrous solvent. mdpi.com It is anticipated that this compound would react similarly after neutralization of the hydrochloride salt.
| Reducing Agent | Typical Conditions | Product | Reported Efficiency (for 1-amine) |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Bicyclo[2.2.2]octane | >95% |
Nucleophilic Substitution Reactions and Diverse Functionalization
The primary amino group of bicyclo[2.2.2]octan-2-amine is a key site for nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives. These reactions typically involve the nitrogen atom acting as a nucleophile.
Common functionalization reactions at the amino group include N-alkylation and N-acylation. N-alkylation can be achieved by reacting the amine with alkyl halides to form secondary or tertiary amines. mdpi.com N-acylation, the reaction with acyl chlorides or anhydrides, leads to the formation of amides. mdpi.com
Another important class of derivatives are sulfonamides, which are synthesized by reacting the amine with sulfonyl chlorides in the presence of a base. nih.govmdpi.com This reaction is a general method for the preparation of sulfonamides from primary and secondary amines.
The general procedure for the synthesis of sulfonamides from a primary amine like bicyclo[2.2.2]octan-2-amine involves dissolving the amine and a base, such as powdered potassium hydroxide, in a suitable solvent like dichloromethane. The sulfonyl chloride is then added, and the reaction is stirred at room temperature. nih.govmdpi.com
It is important to note that while the amino group is reactive towards nucleophilic substitution, the carbon atoms of the bicyclo[2.2.2]octane scaffold, particularly the bridgehead positions, are generally inert to such reactions due to steric hindrance and the instability of the resulting carbocation intermediates. thieme-connect.com
Ring Closure and Cyclization Reactions of Bicyclo[2.2.2]octan-2-amine Derivatives
Derivatives of bicyclo[2.2.2]octane amines are valuable precursors for the synthesis of novel polycyclic and heterocyclic structures through ring-closure reactions. The spatial arrangement of substituents on the bicyclic core dictates the feasibility and outcome of these cyclization processes.
A notable example involves the derivatives of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. The β-amino ester of this compound can be transformed into various tricyclic pyrimidinones. nih.govmdpi.comresearchgate.netsemanticscholar.org For instance, the reaction of the amino ester with phenyl isothiocyanate yields a thiourea (B124793) derivative. researchgate.net This intermediate can then be cyclized under acid catalysis to form a tricyclic thioxo-hexahydroquinazolinone. researchgate.net Similarly, reaction with phenyl isocyanate followed by cyclization with hydrochloric acid or via microwave irradiation produces the corresponding tricyclic oxo-hexahydroquinazolinone. researchgate.net
These reactions demonstrate the utility of the amine functionality in constructing fused heterocyclic rings onto the bicyclo[2.2.2]octane skeleton. The stereochemistry of the starting amino acid derivative is crucial for the successful formation of these condensed systems. mdpi.com
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| Amino ester 4 | PhNCS | Acid catalysis | 5,8-ethano-3-phenyl-2-thioxo-2,3,r-4a,t-5,t-8,c-8a-hexahydroquinazolin-4(1H)-one (15) |
| Amino ester 4 | PhNCO | 1. Benzene (B151609), reflux 2. 20% HCl, reflux or Microwave, 150°C | 5,8-ethano-3-phenyl-2-oxo-2,3,r-4a,t-5,t-8,c-8a-hexahydroquinazolin-4(1H)-one (16) |
Another synthetic approach involves the one-pot reaction of benzylidene acetone (B3395972) with thiocyanates derived from secondary amines to produce 4-aminobicyclo[2.2.2]octan-2-ones. nih.gov This transformation is proposed to proceed through a sequence of reactions including the formation of enammonium salts, a Diels-Alder reaction, and a final intramolecular cyclization to yield the bicyclic product. nih.gov
Retro Diels-Alder Reactions and Bicyclic Cleavage Processes
The bicyclo[2.2.2]octene skeleton is susceptible to retro-Diels-Alder reactions, a process driven by the release of ring strain and the formation of stable, small molecules like ethylene (B1197577) or cyclopentadiene. This reactivity provides a pathway for the fragmentation of the bicyclic system and the synthesis of monocyclic compounds.
The tricyclic pyrimidinone derivatives discussed previously serve as excellent substrates for retro-Diels-Alder reactions. researchgate.netsemanticscholar.org For example, when the tricyclic 2-thioxo-5,8-ethanoquinazolin-4-one derivative is heated to its melting point, it undergoes decomposition. researchgate.net This process involves the elimination of cyclopentadiene, resulting in the formation of a monocyclic 2,3-dihydro-2-thioxopyrimidin-4(1H)-one. researchgate.net This reaction highlights a synthetically useful method for converting polycyclic systems back into functionalized monocyclic heterocycles. semanticscholar.org
| Reactant | Conditions | Products |
|---|---|---|
| 5,8-ethano-3-phenyl-2-thioxo-2,3,r-4a,t-5,t-8,c-8a-hexahydroquinazolin-4(1H)-one (15) | Heating to melting point | Cyclopentadiene + Monocyclic 2,3-dihydro-2-thioxopyrimidin-4(1H)-one |
Beyond the classic retro-Diels-Alder reaction, other bicyclic cleavage processes of the bicyclo[2.2.2]octane core are known. For instance, the selective oxidative scission of bicyclo[2.2.2]octenones can be achieved through methods like the fragmentation of ketoximes and Schmidt-type reactions. nih.govacs.org These reactions cleave a C-C single bond within the bicyclic framework to yield highly functionalized cyclohexene (B86901) derivatives, demonstrating the utility of the bicyclic system as a template for generating complex acyclic and monocyclic structures. nih.govacs.org
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
| Phenyl isothiocyanate |
| 5,8-ethano-3-phenyl-2-thioxo-2,3,r-4a,t-5,t-8,c-8a-hexahydroquinazolin-4(1H)-one |
| Phenyl isocyanate |
| 5,8-ethano-3-phenyl-2-oxo-2,3,r-4a,t-5,t-8,c-8a-hexahydroquinazolin-4(1H)-one |
| Benzylidene acetone |
| 4-aminobicyclo[2.2.2]octan-2-one |
| Cyclopentadiene |
| 2,3-dihydro-2-thioxopyrimidin-4(1H)-one |
| Bicyclo[2.2.2]octenone |
Structural Modifications and Analogues of Bicyclo 2.2.2 Octan 2 Amine Hydrochloride
Bicyclo[2.2.2]octane-Based Amino Acids
The incorporation of the bicyclo[2.2.2]octane moiety into amino acid structures imparts significant conformational constraints. These unusual amino acid derivatives are valuable tools in the design of peptides and other biologically active molecules. researchgate.netcrossref.orgexlibrisgroup.com The synthesis of these compounds often utilizes the Diels-Alder reaction as a key step to construct the bicyclic core. crossref.orgresearchgate.net
Conformationally constrained α-amino acid derivatives based on the bicyclo[2.2.2]octane skeleton have been synthesized to explore their potential in creating novel peptide structures. crossref.orgexlibrisgroup.com The rigid framework of these amino acids can enforce specific secondary structures in peptides. The synthesis often involves a Diels-Alder reaction to create the bicyclic system, followed by functional group manipulations to introduce the amino and carboxylic acid moieties. crossref.orgresearchgate.net
Bicyclic β-amino acids containing the bicyclo[2.2.2]octane structure are of significant interest due to their reduced conformational freedom. acs.org One notable example is 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), which features a sterically hindered bridgehead primary amine and an endocyclic chiral center. acs.orgnih.gov This high degree of rigidity and bulkiness significantly influences the spatial orientation of appended functionalities. acs.orgnih.gov Such constrained cyclic β-amino acids are valuable precursors for bioactive compounds and have applications in asymmetric synthesis and as building blocks for foldamers. acs.org The enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids has been achieved using high-performance liquid chromatography (HPLC) on chiral stationary phases. nih.gov
Bridgehead-Substituted Bicyclo[2.2.2]octane Amines
Substitution at the bridgehead positions of the bicyclo[2.2.2]octane skeleton leads to unique structural and electronic properties. The synthesis of bridgehead-functionalized bicyclo[2.2.2]octenes has been explored, with a focus on derivatives bearing a substituted amino group at the bridgehead carbon. arkat-usa.org The reactivity of bridgehead amines on bicyclic systems has been studied, revealing that factors like steric hindrance and intrinsic nucleophilicity play a crucial role. researchgate.net For instance, the condensation of a bicyclo[1.1.1]pentane-amine with nadic anhydride (B1165640) is significantly easier than that of a bicyclo[2.2.2]octane-amine, highlighting the impact of the bicyclic structure on reactivity. researchgate.net The development of synthetic routes to bridgehead-substituted bicyclo[2.2.2]octan-2,6-dione derivatives has also been a subject of research. lu.se
Halogenated and Alkylated Bicyclo[2.2.2]octan-2-amine Analogues
The introduction of halogen atoms and alkyl groups onto the bicyclo[2.2.2]octane ring can significantly alter the molecule's lipophilicity, metabolic stability, and biological activity. ontosight.ai For example, compounds such as 3-(o-chlorophenyl)-N,N-dimethyl-bicyclo[2.2.2]octane-2-methylamine hydrochloride and 3-(3,4-dichlorophenyl)-N-methyl-bicyclo[2.2.2]octane-2-methylamine hydrochloride have been synthesized and studied. ontosight.aiontosight.ainih.gov The hydrochloride salt form is often utilized to improve water solubility for potential pharmaceutical applications. ontosight.ai The synthesis of these analogues typically involves multi-step processes, including the formation of the bicyclic ring and the introduction of the desired substituents. ontosight.aiontosight.ai
Below is a table of representative halogenated and alkylated bicyclo[2.2.2]octan-2-amine analogues:
| Compound Name | Substituents | Reference |
| 3-(o-chlorophenyl)-N,N-dimethyl-bicyclo[2.2.2]octane-2-methylamine hydrochloride | o-chlorophenyl, N,N-dimethyl | ontosight.ai |
| 3-(3,4-dichlorophenyl)-N-methyl-bicyclo[2.2.2]octane-2-methylamine hydrochloride | 3,4-dichlorophenyl, N-methyl | ontosight.ainih.gov |
Heteroatom-Containing Bicyclo[2.2.2]octane Scaffolds as Bioisosteres (e.g., Oxabicyclo[2.2.2]octanes)
The replacement of one or more carbon atoms in the bicyclo[2.2.2]octane scaffold with a heteroatom, such as oxygen or nitrogen, can lead to significant changes in physicochemical properties. nih.gov These heteroatom-containing analogues are often explored as bioisosteres of the parent carbocyclic system or even of aromatic rings like benzene (B151609). nih.govresearchgate.netenamine.net
The introduction of heteroatoms like oxygen and nitrogen is thought to enhance aqueous solubility and decrease lipophilicity, which are desirable properties for drug candidates. nih.gov For instance, 2-oxabicyclo[2.2.2]octane has been designed and synthesized as a saturated bioisostere of the phenyl ring with improved physicochemical properties. researchgate.netenamine.net Replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core in certain drug molecules has been shown to increase water solubility and metabolic stability while reducing lipophilicity. researchgate.net The geometric parameters of 2-oxabicyclo[2.2.2]octanes are very similar to those of a para-substituted phenyl ring. nih.gov
Similarly, 2-azabicyclo[2.2.2]octane analogues have been synthesized and evaluated for their biological activities. ualberta.canih.gov These compounds restrict the conformation of a piperidine (B6355638) ring in a boat form. nih.gov The replacement of the rigid bicyclo[2.2.2]octane structure with the more flexible 2-azabicyclo[3.2.2]nonane system has also been investigated to understand its influence on biological activity. ualberta.ca
The following table summarizes some key heteroatom-containing bicyclo[2.2.2]octane bioisosteres and their properties:
| Heteroatom Scaffold | Parent Scaffold Mimicked | Key Property Modifications | Reference |
| 2-Oxabicyclo[2.2.2]octane | Phenyl ring, Bicyclo[2.2.2]octane | Increased water solubility, enhanced metabolic stability, reduced lipophilicity | researchgate.netenamine.netnih.gov |
| 2-Azabicyclo[2.2.2]octane | Bicyclo[2.2.2]octane | Conformational restriction | nih.gov |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | - | Altered basicity in different solvents | cdnsciencepub.com |
Stereoisomers and Chiral Derivatives of Bicyclo[2.2.2]octan-2-amine Hydrochloride
The bicyclo[2.2.2]octane framework can possess multiple stereocenters, leading to the existence of various stereoisomers. The specific stereochemistry of these derivatives is often crucial for their biological activity. ontosight.aiontosight.ai For example, the notation (2R,3S)-rel- in 3-(3,4-dichlorophenyl)-N,N-dimethyl-bicyclo[2.2.2]octane-2-methanamine, hydrochloride indicates a specific relative stereochemical configuration. nih.gov
The synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives is an active area of research. Asymmetric syntheses of highly functionalized bicyclo[2.2.2]octene derivatives have been developed, which can serve as versatile chiral building blocks for natural product synthesis. researchgate.net Chiral catalysts and enzymatic resolutions are key strategies employed in these synthetic routes. acs.orgresearchgate.net
The separation of enantiomers is also a critical aspect. Direct high-performance liquid chromatographic (HPLC) methods have been developed for the separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acid enantiomers using chiral stationary phases. nih.gov The choice of mobile phase and temperature can significantly influence the separation, with enantioseparation being driven by either enthalpy or entropy under different conditions. nih.gov
Advanced Spectroscopic and Computational Analysis of Bicyclo 2.2.2 Octan 2 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For Bicyclo[2.2.2]octan-2-amine hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.
Proton NMR Studies
The proton (¹H) NMR spectrum of this compound reveals a complex pattern of signals corresponding to the non-equivalent protons in its rigid bicyclic structure. The chemical shifts are influenced by the electron-withdrawing effect of the ammonium (B1175870) group and the constrained geometry of the molecule.
A representative ¹H NMR spectrum would be expected to show distinct signals for the bridgehead protons, the proton attached to the carbon bearing the amino group (the α-proton), and the various methylene (B1212753) protons of the bicyclic system. The α-proton is expected to appear as a multiplet at a downfield chemical shift due to the deshielding effect of the adjacent positively charged nitrogen atom. The bridgehead protons would also exhibit characteristic chemical shifts. The remaining methylene protons would present as a complex series of overlapping multiplets due to intricate spin-spin coupling interactions.
Detailed assignment of these signals requires advanced NMR techniques.
Carbon-13 NMR Studies
The Carbon-13 (¹³C) NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number of different carbon environments.
The carbon atom attached to the ammonium group (C2) is expected to be significantly deshielded and would appear at a downfield chemical shift. The bridgehead carbons (C1 and C4) would also have characteristic chemical shifts. The remaining methylene carbons (C3, C5, C6, C7, and C8) would resonate at higher fields. The precise assignment of each carbon signal can be achieved through techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR.
Table 1: Predicted ¹³C NMR Chemical Shifts for Bicyclo[2.2.2]octan-2-amine
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (CH-NH₂) | 50-60 |
| C1, C4 (Bridgehead CH) | 25-35 |
| Methylene (CH₂) | 20-30 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the proton connectivity throughout the bicyclic framework.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques are used to identify the characteristic vibrations of the amine group and the hydrocarbon skeleton.
In the IR spectrum, the presence of the ammonium group (-NH₃⁺) would be indicated by a broad absorption band in the region of 2400-3200 cm⁻¹, resulting from the N-H stretching vibrations. The C-H stretching vibrations of the bicyclic alkane structure would appear in the 2850-3000 cm⁻¹ region. C-N stretching vibrations can be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The deformation vibrations of the CH₂ groups would also be present in the fingerprint region.
Raman spectroscopy, being complementary to IR, would also show characteristic bands for the C-H and C-C bond vibrations of the bicyclic framework.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| -NH₃⁺ | N-H Stretch | 2400-3200 (broad) |
| C-H (alkane) | C-H Stretch | 2850-3000 |
| C-N | C-N Stretch | 1000-1250 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern. For this compound, the analysis would typically be performed on the free amine after deprotonation.
The electron ionization (EI) mass spectrum of Bicyclo[2.2.2]octan-2-amine would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the free amine (C₈H₁₅N, MW = 125.21 g/mol ). A prominent peak in the spectrum would likely be the [M+H]⁺ ion at m/z 126.12773, especially under softer ionization conditions like electrospray ionization (ESI) or chemical ionization (CI). nih.gov
The fragmentation pattern would be characteristic of the bicyclic structure. Common fragmentation pathways for cyclic amines involve the loss of small neutral molecules or radicals. For Bicyclo[2.2.2]octan-2-amine, fragmentation could involve the loss of an ethyl group or other fragments resulting from the cleavage of the bicyclic ring system.
Table 3: Predicted Mass Spectrometry Data for Bicyclo[2.2.2]octan-2-amine
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 125.1204 |
| [M+H]⁺ | 126.1277 |
Data is for the free amine, C₈H₁₅N. nih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Structures
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, a single-crystal X-ray diffraction analysis would precisely determine the geometry of the bicyclic cage and the conformation of the amine group.
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most popular and versatile methods available in computational chemistry.
By applying DFT calculations to this compound, researchers could determine a variety of electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, DFT can be used to calculate reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function. These descriptors would help in predicting the most likely sites for electrophilic and nucleophilic attack on the this compound molecule, offering a theoretical rationale for its chemical behavior in various reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Information |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO, related to chemical reactivity. |
| Electron Density | Distribution of electrons around the molecule, highlighting areas of high and low electron concentration. |
This table is illustrative of the data that would be generated from DFT calculations; specific values for this compound are not available in the cited literature.
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on fundamental principles of quantum mechanics, without the inclusion of empirical parameters. These methods are often used for the accurate prediction of spectroscopic properties.
For this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), could be employed to predict various spectroscopic data. This includes vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
The predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands. For instance, calculated vibrational frequencies can help in understanding the specific vibrational modes of the bicyclic cage and the amine group. Similarly, predicted NMR chemical shifts for the hydrogen and carbon atoms can assist in the interpretation of experimental ¹H and ¹³C NMR spectra.
Table 2: Predicted Spectroscopic Data from Ab Initio Calculations for this compound
| Spectroscopic Technique | Predicted Parameters |
|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities of IR active modes. |
| Raman Spectroscopy | Vibrational frequencies and intensities of Raman active modes. |
| ¹H NMR Spectroscopy | Chemical shifts for each hydrogen atom in the molecule. |
| ¹³C NMR Spectroscopy | Chemical shifts for each carbon atom in the molecule. |
This table represents the type of data obtainable from ab initio calculations; specific predicted spectra for this compound are not found in the reviewed literature.
Conformational Analysis and Molecular Dynamics Simulations
The rigid bicyclic structure of this compound limits its conformational flexibility. However, the orientation of the amine group and its interaction with the hydrochloride counter-ion can be explored through conformational analysis. Computational methods can be used to identify the most stable conformers and to calculate the energy barriers between them.
Molecular Dynamics (MD) simulations would provide a dynamic picture of this compound over time, typically on the nanosecond to microsecond scale. An MD simulation would model the movements of the atoms in the molecule, as well as its interactions with a solvent environment (e.g., water). This would allow for the study of its solvation dynamics, the stability of the ion pair, and the flexibility of the molecule at different temperatures. Research on related bicyclo[2.2.2]octane derivatives has utilized MD simulations to understand their interactions within biological systems.
Bioisosteric Replacement Modeling and Geometric Parameter Analysis
Bioisosteres are chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. The bicyclo[2.2.2]octane scaffold is often considered a bioisostere of the phenyl ring, as it provides a rigid three-dimensional structure that can mimic the spatial arrangement of substituents on a benzene (B151609) ring.
Bioisosteric replacement modeling for this compound would involve computationally comparing its size, shape, and electronic properties to other molecular fragments, particularly the phenyl ring. This would be valuable in drug design, where replacing a phenyl group with a bicyclo[2.2.2]octane moiety can improve metabolic stability and solubility.
Geometric parameter analysis would involve the detailed calculation of bond lengths, bond angles, and dihedral angles of the optimized molecular structure. These parameters define the precise three-dimensional shape of the molecule and are crucial for understanding its steric properties and how it might interact with other molecules, such as biological receptors.
Table 3: Key Geometric Parameters for Analysis in this compound
| Geometric Parameter | Description |
|---|---|
| C-C Bond Lengths | The distances between adjacent carbon atoms in the bicyclic cage. |
| C-N Bond Length | The distance between the carbon and nitrogen atoms of the amine group. |
| C-C-C Bond Angles | The angles formed by three connected carbon atoms, defining the geometry of the rings. |
This table outlines the geometric parameters that would be analyzed; specific calculated values for this compound are not available in the searched scientific literature.
Applications of Bicyclo 2.2.2 Octan 2 Amine Hydrochloride in Modern Chemical Research
Organic Synthesis Building Blocks and Intermediates
The bicyclo[2.2.2]octane core is a recurring motif in a variety of complex organic molecules, including natural products and pharmacologically active compounds. The amine functionality at the C-2 position of bicyclo[2.2.2]octan-2-amine hydrochloride provides a convenient handle for further chemical modifications, making it an important intermediate in synthetic chemistry.
Synthesis of Complex Polycyclic Architectures
The rigid bicyclo[2.2.2]octane skeleton is a valuable starting point for the construction of more elaborate polycyclic systems. Domino reactions and cycloaddition processes are common strategies employed to build molecular complexity from this scaffold. For instance, a triethylamine-promoted domino reaction involving 1,3-indanedione and 3-methyleneoxindoles leads to the formation of novel polycyclic triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives. acs.org This reaction proceeds with high diastereoselectivity, highlighting the stereodirecting influence of the bicyclic framework. acs.org
Furthermore, the Diels-Alder reaction is a powerful tool for the synthesis of bicyclo[2.2.2]octene derivatives, which can be further transformed into complex polycyclic structures. arkat-usa.org While not directly starting from the title compound, these methodologies showcase the utility of the bicyclo[2.2.2]octane core in accessing intricate molecular architectures. The synthesis of propellanes containing a bicyclo[2.2.2]octene unit has been achieved through a sequence of Diels-Alder reaction, C-allylation, and ring-closing metathesis. rsc.org
Precursors for Natural Product Synthesis (e.g., Terpenes, Alkaloids)
Bicyclo[2.2.2]octane derivatives are recognized as important intermediates in the synthesis of natural products, particularly terpenes and alkaloids. google.com The bicyclo[2.2.2]diazaoctane core, for example, is a key structural feature in a large family of fungal indole (B1671886) alkaloids with significant biological activities, such as the brevianamides and stephacidins. sdu.edu.cnrsc.org The synthesis of these complex natural products often involves strategies to construct this specific bicyclic diamine framework. researchgate.netnih.gov While many synthetic routes to these alkaloids employ different starting materials, the inherent structure of bicyclo[2.2.2]octan-2-amine provides a conceptual blueprint for accessing such targets.
The biogenesis of these alkaloids is thought to involve an intramolecular [4+2] hetero-Diels-Alder reaction, a concept that has inspired biomimetic synthetic approaches. sdu.edu.cn These synthetic efforts have provided valuable insights into the reactivity of potential biosynthetic intermediates. sdu.edu.cn
Stereoselective Reaction Control and Methodology Development
The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry. The rigid conformation of the bicyclo[2.2.2]octane skeleton can be exploited to control the stereochemical outcome of reactions. Chiral derivatives of bicyclo[2.2.2]octane, including those related to bicyclo[2.2.2]octan-2-amine, have been utilized in the development of new stereoselective methodologies. bohrium.com For example, the synthesis of enantiomerically pure bicyclo[2.2.2]octanone derivatives has been achieved from cyclohex-2-enone or its silyl (B83357) enol ether derivative using asymmetric catalysis. researchgate.net
Catalysis and Asymmetric Synthesis
The unique structural and chiral properties of bicyclo[2.2.2]octane derivatives have led to their successful application in the field of catalysis, particularly in asymmetric synthesis where the creation of a single enantiomer of a chiral molecule is desired.
Ligands for Transition Metal Catalysis
Chiral ligands play a crucial role in transition metal-catalyzed asymmetric reactions by creating a chiral environment around the metal center, which in turn directs the stereochemical course of the reaction. Derivatives of bicyclo[2.2.2]octane have emerged as a promising class of chiral ligands for various transition metals, including rhodium and palladium.
C2-symmetric bicyclo[2.2.2]octadienes have proven to be highly effective ligands in rhodium-catalyzed asymmetric arylation of N-tosylarylimines, affording diarylmethylamines with high enantioselectivity (up to 99% ee). acs.org The efficiency of these ligands is attributed to their rigid and well-defined chiral structure. Furthermore, the electronic properties of these ligands can be tuned to enhance the efficiency of rhodium-catalyzed asymmetric conjugate additions. nih.gov Chiral bicyclo[2.2.2]octane-fused cyclopentadienyl (B1206354) ligands have also been developed for rhodium-catalyzed asymmetric C-H activation reactions. researchgate.netsnnu.edu.cn
| Ligand | Metal | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |
| C2-Symmetric Bicyclo[2.2.2]octadiene | Rhodium | Asymmetric Arylation | N-tosylarylimines | Up to 99% | acs.org |
| Bicyclo[2.2.2]octadiene | Rhodium | Asymmetric Conjugate Addition | α,β-Unsaturated Ketones | High | nih.gov |
| Chiral Bicyclo[2.2.2]octane-fused Cp | Rhodium | Asymmetric C-H Activation | Benzamides | Up to 99% | snnu.edu.cn |
| cis-2,5-Diaminobicyclo[2.2.2]octane-salen | Copper(I) | Asymmetric Henry Reaction | Aldehydes and Nitroalkanes | Excellent | researchgate.netacs.orgnih.gov |
| cis-2,5-Diaminobicyclo[2.2.2]octane-salen | Cobalt(II) | Asymmetric Cyclopropanation | 1,1-Disubstituted Alkenes | High | researchgate.netacs.org |
This table presents a selection of applications of bicyclo[2.2.2]octane-derived ligands in transition metal catalysis.
Chiral Scaffolds in Enantioselective Transformations
Beyond their role as ligands, chiral bicyclo[2.2.2]octane derivatives serve as rigid scaffolds for the development of new chiral catalysts and auxiliaries. The constrained nature of this framework allows for the precise positioning of catalytic groups and reacting substrates, leading to high levels of stereocontrol.
A notable example is the use of cis-2,5-diaminobicyclo[2.2.2]octane as a chiral scaffold. researchgate.netacs.org This diamine can be condensed with salicylaldehydes to form "salen" ligands, which can then coordinate with various metals to create highly effective asymmetric catalysts. researchgate.netacs.org For instance, a copper(I)-salen complex derived from this scaffold catalyzes the asymmetric Henry ("nitroaldol") condensation with excellent efficiency. researchgate.netacs.orgnih.gov Similarly, cobalt(II)-salen complexes have been successfully employed in the asymmetric cyclopropanation of alkenes. researchgate.netacs.org The predictable stereochemical outcomes of these reactions underscore the value of the diaminobicyclo[2.2.2]octane scaffold in asymmetric synthesis. researchgate.netacs.orgnih.gov
Furthermore, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and its derivatives are highly constrained bicyclic β-amino acids that have been investigated as chiral scaffolds for foldamers and chiral catalysts. acs.orgnih.gov The steric bulk and reduced conformational freedom of the ABOC scaffold significantly influence the spatial orientation of appended functionalities, making it a valuable template for asymmetric synthesis. acs.orgnih.gov
| Scaffold | Reaction Type | Catalyst/Reagent | Key Features | Reference |
| cis-2,5-Diaminobicyclo[2.2.2]octane | Asymmetric Catalysis | Salen-metal complexes | Tunable steric and electronic properties | researchgate.netacs.org |
| 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (ABOC) | Asymmetric Synthesis | Organocatalysts | Highly constrained, sterically hindered | acs.orgnih.gov |
This table highlights the use of bicyclo[2.2.2]octane derivatives as chiral scaffolds in enantioselective transformations.
Organocatalytic Applications
The bicyclo[2.2.2]octane framework, particularly when functionalized with an amine group, provides a robust and sterically defined scaffold for the development of chiral organocatalysts. These catalysts have shown significant promise in promoting a variety of asymmetric transformations, leading to the synthesis of enantioenriched molecules. The rigid nature of the bicyclic system allows for precise control over the spatial orientation of the catalytic amine and any additional functional groups, which is crucial for achieving high levels of stereoselectivity.
Derivatives of bicyclo[2.2.2]octan-2-amine have been successfully employed as catalysts in several key organic reactions. For instance, chiral secondary amines incorporating this scaffold have been utilized to catalyze formal [4+2] cycloaddition reactions. nih.gov These reactions are powerful tools for the construction of complex cyclic systems with multiple stereocenters. The well-defined chiral environment provided by the bicyclo[2.2.2]octane catalyst directs the approach of the reacting partners, leading to the formation of the desired stereoisomer with high enantiomeric excess.
Furthermore, organocatalysts derived from bicyclic β-amino acids with the bicyclo[2.2.2]octane structure have been investigated for their efficacy in asymmetric aldol (B89426) reactions. nih.gov The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, and its asymmetric variant is of paramount importance for the synthesis of chiral building blocks. Tripeptide catalysts containing the 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) residue have demonstrated the ability to produce a range of aldol products with high enantioselectivity. nih.govnih.gov
In addition to cycloadditions and aldol reactions, these chiral amines have shown utility in Michael additions. The synergistic effect of chiral secondary and tertiary amines, including those based on the bicyclo[2.2.2]octane framework, has been harnessed for the synthesis of bicyclo[2.2.2]octan-2-ones with high diastereoselectivity and enantioselectivity. researchgate.netgoogle.com This approach highlights the potential for cooperative catalysis where the bicyclic amine plays a key role in the stereodetermining step.
Medicinal Chemistry and Chemical Biology Research
The rigid and well-defined three-dimensional structure of this compound has made it a highly attractive scaffold in medicinal chemistry and chemical biology. Its incorporation into molecular designs can lead to compounds with improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability.
Design and Synthesis of Pharmacologically Active Scaffolds
The bicyclo[2.2.2]octane core is considered a "privileged scaffold," meaning it is a structural framework that can be found in compounds active against a range of biological targets. This versatility stems from its ability to present appended functional groups in a precise and predictable spatial arrangement, facilitating optimal interactions with biological macromolecules.
A notable application of this scaffold is in the development of adenosine (B11128) A1 receptor antagonists. nih.govacs.org By functionalizing the bicyclo[2.2.2]octylxanthine core, researchers have synthesized potent and selective antagonists with improved aqueous solubility compared to earlier drug candidates. nih.gov These compounds have demonstrated efficacy in animal models, highlighting the potential of this scaffold for the treatment of conditions such as congestive heart failure. nih.govacs.org
The bicyclo[2.2.2]octane framework has also been utilized in the design of modulators for nuclear receptors. nih.govnih.gov These receptors are critical targets in the treatment of various diseases, including cancer and metabolic disorders. The rigid bicyclic system can mimic the binding motifs of natural ligands, allowing for the development of compounds that can either activate or inhibit the function of these receptors with high specificity. nih.govnih.gov
More recently, the bicyclo[2.2.2]octene scaffold has been explored for the development of non-covalent inhibitors of the SARS-CoV-2 3CL main protease, a key enzyme in the life cycle of the virus. nih.govresearchgate.netdoaj.orgmdpi.comnih.gov The rigid structure of the bicyclic core allows it to effectively present pharmacophoric groups into the active site of the enzyme, leading to inhibition of its activity. researchgate.netnih.gov
Ligand-Receptor Interaction Studies
The conformational rigidity of the bicyclo[2.2.2]octane scaffold is a significant advantage in studies of ligand-receptor interactions. By locking the relative positions of key functional groups, researchers can gain a clearer understanding of the specific binding requirements of a receptor.
In the context of adenosine receptors, fluorescent probes based on the 8-functionalized bicyclo[2.2.2]octylxanthine scaffold have been developed. acs.org These tools have enabled the quantification of kinetic and equilibrium ligand binding parameters in living cells, providing valuable insights into the molecular pharmacology of the adenosine A1 receptor. acs.org The rigid bicyclic core ensures that the fluorophore is held at a defined distance and orientation from the receptor binding site, facilitating detailed imaging and binding studies.
Similarly, in the study of nuclear receptors, bicyclo[2.2.2]octanes have been designed as structural mimics of the LXXLL motif of steroid receptor coactivators. nih.govnih.gov This motif is crucial for the interaction between nuclear receptors and their coactivators. By using the rigid bicyclic scaffold to replicate the spatial arrangement of key leucine (B10760876) residues, researchers have been able to develop compounds that can block this interaction, albeit with modest potency in initial studies. nih.gov These investigations provide a deeper understanding of the protein-protein interactions that govern nuclear receptor function.
Enzyme Inhibition Mechanisms and Rational Design
The bicyclo[2.2.2]octane scaffold has proven to be a valuable tool in the rational design of enzyme inhibitors. Its rigid framework can be used to position functional groups in a way that mimics the transition state of an enzymatic reaction or to occupy specific sub-pockets within an enzyme's active site, leading to potent and selective inhibition.
A pertinent example is the design of non-covalent inhibitors for the SARS-CoV-2 3CL main protease. nih.govresearchgate.netdoaj.orgmdpi.comnih.gov Starting from the structures of flexible HIV-1 protease inhibitors, researchers have incorporated a rigid bicyclo[2.2.2]octene scaffold to create compounds that can mimic the pharmacophore pattern required for binding to the active site of the viral protease. researchgate.netnih.gov Molecular modeling and simulation studies have been instrumental in guiding the design of these inhibitors, demonstrating how the rigid bicyclic core can orient substituents to make key interactions with amino acid residues in the active site. researchgate.netmdpi.com Inhibition assays have confirmed that these bicyclo[2.2.2]octene-based compounds can inhibit the protease in the micromolar range, validating this rational design approach. nih.govmdpi.com
The following table summarizes the inhibitory activity of a selected bicyclo[2.2.2]octene derivative against the SARS-CoV-2 3CL main protease.
Table 1: Inhibitory Activity of a Bicyclo[2.2.2]octene Derivative against SARS-CoV-2 3CLpro
| Compound | IC50 (µM) |
|---|---|
| 11a | 102.2 |
Data sourced from reference nih.gov
Development of Amino Acid Transporter Modulators as Research Tools
Bicyclic amino acids, including those incorporating the bicyclo[2.2.2]octane structure, have been identified as valuable tools for studying and modulating the activity of amino acid transporters. mdpi.com These transporters play crucial roles in cellular metabolism and signaling, and their dysregulation is implicated in various diseases, including cancer and neurological disorders.
Specifically, 2-amino-bicyclo[2.2.2]octane-2-carboxylic acid has been shown to selectively disturb the levels of neutral amino acids in the cerebral cortex. mdpi.com This finding suggests that this compound can act as a modulator of amino acid transport in the brain, making it a useful research tool for investigating the physiological roles of these transporters.
Furthermore, bicyclic amino acids are known to inhibit L-type amino acid transporters (LATs), which are often overexpressed in cancer cells to meet their high demand for amino acids. jst.go.jp By blocking these transporters, bicyclic amino acid derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents. mdpi.comjst.go.jp The rigid bicyclo[2.2.2]octane scaffold can be used to design selective and potent inhibitors of specific LAT subtypes, which can serve as valuable probes to elucidate the distinct functions of these transporters in health and disease.
Application in Bioisosteric Design Strategies for Modulating Molecular Properties
One of the most significant applications of the bicyclo[2.2.2]octane core in medicinal chemistry is its use as a bioisostere for the para-substituted phenyl ring. nih.govtandfonline.comenamine.netresearchgate.netenamine.netpharmablock.com Bioisosteric replacement is a strategy used to modify the physicochemical and pharmacological properties of a lead compound without significantly altering its biological activity. The rigid, three-dimensional bicyclo[2.2.2]octane scaffold can mimic the spatial arrangement of substituents on a phenyl ring while introducing more sp3-character into the molecule. nih.gov
This "escape from flatland" can lead to several beneficial changes in molecular properties. pharmablock.com For instance, replacing a phenyl ring with a bicyclo[2.2.2]octane moiety can improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity. nih.govresearchgate.netenamine.net These improvements can lead to better pharmacokinetic profiles and a reduced risk of off-target effects.
A comparative study on the anticancer drug Imatinib, where the central phenyl ring was replaced with a bicyclo[2.2.2]octane or a 2-oxabicyclo[2.2.2]octane core, provides a clear illustration of these effects. nih.govresearchgate.net The following table summarizes the changes in key physicochemical properties upon this bioisosteric replacement.
Table 2: Physicochemical Properties of Imatinib and its Bicyclic Bioisosteres
| Compound | Solubility (µM) | clogP | logD (7.4) | Metabolic Stability (CLint, µl/min/mg) |
|---|---|---|---|---|
| Imatinib | 351 | 4.5 | >4.5 | 28 |
| Bicyclo[2.2.2]octane analog | 113 | 3.6 | 3.6 | 16 |
| 2-Oxabicyclo[2.2.2]octane analog | 389 | 3.1 | 3.1 | 19 |
Data adapted from reference nih.govresearchgate.net
As shown in the table, the replacement of the phenyl ring with the bicyclo[2.2.2]octane core led to a decrease in lipophilicity (lower clogP and logD) and an increase in metabolic stability (lower CLint). nih.govresearchgate.net While the solubility of the direct bicyclo[2.2.2]octane analog decreased, the 2-oxabicyclo[2.2.2]octane analog showed improved solubility compared to the parent drug. nih.gov These findings underscore the potential of the bicyclo[2.2.2]octane scaffold as a valuable tool in bioisosteric design to fine-tune the properties of drug candidates.
Materials Science and Polymer Chemistry
The incorporation of the bulky and rigid bicyclo[2.2.2]octane moiety into polymer backbones significantly influences their physical and chemical properties. This has led to its use in creating a new generation of specialty polymers with enhanced performance characteristics. The amine functionality of this compound allows it to be readily used as a monomer in polycondensation reactions.
Monomers for High-Performance Polymers (e.g., Polyimides, Polyamides)
This compound is a valuable diamine monomer for the synthesis of high-performance polymers such as polyimides and polyamides. Aromatic polyamides and polyimides are known for their exceptional thermal and chemical resistance, but often suffer from poor solubility and processability, which limits their applications. mdpi.com The introduction of the non-planar, alicyclic bicyclo[2.2.2]octane structure into the polymer backbone disrupts the regular chain packing that is characteristic of fully aromatic polymers. mdpi.com
This structural modification enhances the solubility of the resulting polymers in common organic solvents without significantly compromising their desirable thermal properties. mdpi.comacs.org For instance, polyimides synthesized from bicyclo[2.2.2]octane-based dianhydrides and various aromatic diamines have demonstrated excellent solubility in aprotic polar solvents like N,N-dimethylacetamide (DMAc) and m-cresol (B1676322) at room temperature. acs.org The use of Bicyclo[2.2.2]octan-2-amine as the diamine component in reactions with tetracarboxylic dianhydrides can produce polyimides with similar improved processability, making them suitable for creating films and coatings for advanced applications. google.comgoogle.com
Development of Specialty Polymers with Tuned Mechanical and Thermal Properties
The rigid bicyclic structure is a key feature for tuning the mechanical and thermal properties of polymers. Its incorporation leads to a significant increase in the glass transition temperature (Tg) and enhanced thermal stability. mdpi.comacs.org The restricted rotation of the polymer chains due to the bulky bicyclic unit results in a higher energy requirement for the transition from a glassy to a rubbery state.
Research on polyimides derived from bicyclo[2.2.2]octane-based dianhydrides shows that these materials exhibit high glass transition temperatures, often exceeding 350°C, and are thermally stable at temperatures above 400°C. mdpi.comacs.org For example, a series of polyimides synthesized from a bicyclo[2.2.2]octane tetracarboxylic dianhydride displayed Tg values in the range of 272 to 355°C and 5% weight loss temperatures above 430°C. mdpi.com This demonstrates that the bicyclo[2.2.2]octane unit is directly responsible for creating polymers with a robust thermal profile suitable for high-temperature applications.
Table 1: Thermal Properties of Polyimides Derived from Bicyclo[2.2.2]octane-based Dianhydrides
| Polymer ID | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (TGA) |
|---|---|---|
| BTD-MIMA | 272 °C | > 430 °C |
| BTD-HFA | 305 °C | > 430 °C |
| BTD-FND | > 350 °C | > 430 °C |
| BTD-TPM | 355 °C | > 430 °C |
(Data synthesized from research on related bicyclo[2.2.2]octane-containing polyimides) mdpi.com
Advanced Membrane Technologies
Polymeric membranes are widely investigated for industrial gas separation applications. mdpi-res.comresearchgate.net The performance of these membranes is determined by a trade-off between permeability and selectivity. Incorporating monomers like this compound into polymer structures, particularly polyimides, is a promising strategy for optimizing membrane performance. mdpi.com
The rigid and bulky nature of the bicyclo[2.2.2]octane unit hinders efficient polymer chain packing, leading to an increase in the fractional free volume within the material. This enhanced free volume facilitates the transport of gas molecules through the membrane, thereby increasing gas permeability. mdpi.com Studies on polyimides derived from bicyclo[2.2.2]octane-based monomers have shown superior gas separation properties. mdpi.com These membranes can exhibit high selectivity for certain gas pairs, such as CO₂/CH₄ and CO₂/N₂, making them suitable for applications in natural gas purification and carbon capture technologies. mdpi.com
Table 2: Gas Separation Performance of BTD-Based Polyimide Membranes at 35°C
| Polymer ID | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | CO₂/N₂ Selectivity |
|---|---|---|---|
| BTD-MIMA | 35.8 | 21.1 | 18.8 |
| BTD-HFA | 32.8 | 32.2 | 26.5 |
| BTD-FND | 1.8 | 64.3 | 41.9 |
| BTD-TPM | 2.1 | 37.5 | 28.4 |
(Data sourced from studies on polyimides containing the bicyclo[2.2.2]octane core) mdpi.com
Supramolecular Chemistry and Molecular Architecture
The well-defined, rigid geometry of the bicyclo[2.2.2]octane scaffold makes it an attractive component in the field of supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions.
Construction of Self-Assembled Systems
The predictable three-dimensional structure of bicyclo[2.2.2]octane derivatives is highly advantageous for designing molecular building blocks (synthons) for self-assembly. vu.lt These rigid scaffolds can be functionalized to direct the formation of specific supramolecular architectures, such as sheets, bilayers, or tubular structures, through interactions like hydrogen bonding. vu.ltresearchgate.net
The amine group in this compound provides a key site for forming strong hydrogen bonds, which are fundamental to many self-assembly processes. By strategically placing these functional groups on the rigid bicyclic core, chemists can pre-program molecules to assemble in a desired fashion. vu.lt This approach has been explored in the development of foldamers—oligomers that adopt specific, folded conformations—where constrained bicyclic amino acids derived from the bicyclo[2.2.2]octane framework have been used to stabilize unique structures. acs.org The combination of a rigid core and specific interaction sites makes Bicyclo[2.2.2]octan-2-amine a powerful tool for constructing complex and functional supramolecular systems. researchgate.net
Host-Guest Chemistry Applications
In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule within a cavity. The rigid, cage-like structure of the bicyclo[2.2.2]octane unit makes it an excellent candidate for incorporation into host molecules. researchgate.net The inherent pre-organized nature of the bicyclic framework can help create well-defined binding pockets with specific sizes and shapes.
Alicyclic linkers, including bicyclo[2.2.2]octane dicarboxylates, have been used in metal-organic frameworks to fine-tune pore size and modulate host-guest interactions. researchgate.net Similarly, Bicyclo[2.2.2]octan-2-amine can be used as a scaffold to build larger host molecules. The amine functionality can be modified to introduce specific recognition sites, such as hydrogen bond donors or acceptors, to enhance the binding affinity and selectivity for particular guest molecules. The hydrophobic nature of the hydrocarbon cage can also contribute to binding non-polar guests in aqueous media through hydrophobic interactions, similar to the action of cyclodextrins. researchgate.netthno.org
Lack of Research on this compound as a Ligand for Metal-Organic Frameworks
A thorough review of available scientific literature reveals a significant gap in research regarding the application of this compound as a primary ligand in the synthesis of Metal-Organic Frameworks (MOFs). While the broader family of bicyclo[2.2.2]octane derivatives has been explored for this purpose, specific studies detailing the use of the 2-amine hydrochloride variant are not present in the current body of chemical research.
MOF synthesis extensively utilizes a variety of organic linkers, or ligands, to construct porous, crystalline materials. These ligands typically possess multiple coordination sites, such as carboxylate or pyridyl groups, that can bind to metal ions or clusters. The geometry and functionality of these ligands are crucial in determining the final structure and properties of the resulting MOF.
Research into aliphatic ligands for MOFs is an emerging area, with studies often focusing on dicarboxylic acid derivatives of bicyclo[2.2.2]octane. researchgate.netrsc.orgmdpi.com These rigid, non-aromatic linkers are of interest for creating MOFs with unique properties, such as UV transparency. researchgate.netrsc.org Another prominent example from this family is 1,4-diazabicyclo[2.2.2]octane (dabco), which is frequently employed as a pillar ligand to connect layers in MOF structures. mdpi.commdpi.com
However, the specific compound of interest, this compound, features a primary amine group. While amino-functionalized ligands are used in MOFs, often as a modification to a primary linking moiety to introduce specific functionalities, the direct use of a simple monoamine hydrochloride like this compound as a primary structural ligand is not documented. The hydrochloride salt form further complicates its direct application in typical MOF synthesis conditions, which often involve basic or neutral environments.
Future Research Directions and Emerging Trends
Novel Synthetic Routes and Sustainable Methodologies for Bicyclo[2.2.2]octan-2-amine Hydrochloride
While classical synthetic routes to the bicyclo[2.2.2]octane core are well-established, emerging research focuses on developing more efficient, sustainable, and stereoselective methodologies. A traditional approach involves the reduction of bicyclo[2.2.2]octanone oxime, which can be formed from bicyclo[2.2.2]octanone and hydroxylamine (B1172632) hydrochloride. This reduction is often achieved through catalytic hydrogenation, for instance, using palladium-on-carbon (Pd/C) in ethanol (B145695) under a hydrogen atmosphere.
Modern strategies are exploring novel pathways that offer greater control and efficiency. For instance, a process for preparing 1,4-disubstituted bicyclo[2.2.2]octane derivatives involves the transition metal-catalyzed oxidation of 1,4-dimethylene cyclohexane (B81311). google.comgoogle.com This method provides a simplified route for commercial production of various derivatives. google.com Diels-Alder reactions are also a key strategy, such as the reaction between 1,3-cyclohexadiene (B119728) and maleic anhydride (B1165640) to create a di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride, which can then be further functionalized. nih.govmdpi.com
Future sustainable methodologies are likely to focus on:
Catalytic Systems: Employing earth-abundant metal catalysts to replace precious metals like palladium and ruthenium.
Flow Chemistry: Developing continuous flow processes for safer, more scalable, and efficient synthesis.
Bio-inspired Synthesis: Utilizing enzymatic or chemo-enzymatic approaches for improved stereoselectivity and reduced environmental impact.
A comparison of traditional and emerging synthetic strategies is outlined below:
| Feature | Traditional Methods | Emerging Methodologies |
| Starting Materials | Often require multi-step preparation of precursors. | Utilize more readily available or commercially accessible starting materials. google.com |
| Key Reactions | Reduction of oximes, Hofmann degradation. mdpi.com | Diels-Alder cycloadditions, transition metal catalysis, ring-closing metathesis. google.comnih.govnih.gov |
| Stereoselectivity | Can be challenging to control. | High diastereoselectivity can be achieved through carefully chosen reactants and conditions. nih.govmdpi.com |
| Sustainability | May involve harsh reagents and generate significant waste. | Focus on catalytic processes and atom economy to minimize environmental impact. |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The inherent strain and unique geometry of the bicyclo[2.2.2]octane framework give rise to interesting reactivity that is still being explored. Deamination of bicyclo[2.2.2]octan-2-ylamines in acetic acid has been shown to proceed through classical carbonium ion intermediates, which can then rearrange. rsc.org This highlights the potential for skeletal rearrangements to access other bicyclic systems, such as the bicyclo[3.2.1]octane framework. rsc.org
Oxidative transformations also present a promising area for investigation. For example, the oxidative scission of bicyclo[2.2.2]octenones using reagents like ruthenium tetroxide (RuO₄) or osmium tetroxide (OsO₄) can yield dicarbonyl compounds with high regioselectivity. While not directly involving the amine, these studies on the core structure suggest that the amine group could direct or influence such oxidative cleavage reactions in novel ways.
Future research in this area will likely focus on:
Photoredox Catalysis: Using light to initiate novel radical-based transformations of the bicyclo[2.2.2]octane core.
C-H Activation: Developing methods for the direct functionalization of the carbon-hydrogen bonds of the bicyclic framework, bypassing the need for pre-installed functional groups.
Ring-Opening and Rearrangement Reactions: Systematically studying acid- or metal-catalyzed rearrangements to generate diverse and complex molecular architectures from the bicyclo[2.2.2]octane scaffold.
Advanced Applications in Targeted Chemical Biology Research
The rigid bicyclo[2.2.2]octane scaffold is an excellent bioisostere for the phenyl ring, offering a three-dimensional alternative that can improve physicochemical properties such as aqueous solubility and metabolic stability. researchgate.netresearchgate.net This property has made it a valuable building block in medicinal chemistry. google.com
Derivatives of the bicyclo[2.2.2]octane core have demonstrated a range of biological activities. They have been investigated as:
Antiviral agents: Bicyclo[2.2.2]octanamines and their unsaturated analogs have been explored for their antiviral properties. google.com More recently, a rigid bicyclo[2.2.2]octene scaffold was used to develop non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.govresearchgate.net
Antiprotozoal agents: Bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols have shown promising activity against Plasmodium falciparum (the parasite that causes malaria) and Trypanosoma brucei rhodesiense (the parasite that causes sleeping sickness). nih.govnih.gov
Enzyme inhibitors and receptor modulators: The rigid structure allows for high-specificity binding to biological targets. For example, derivatives have been designed as inhibitors for the influenza polymerase PB2 protein. mdpi.com
Emerging trends in chemical biology will likely see the integration of this compound into more sophisticated research tools, such as:
PROTACs and Molecular Glues: Using the bicyclo[2.2.2]octane scaffold as a rigid linker in proteolysis-targeting chimeras (PROTACs) to induce targeted protein degradation.
Chemical Probes: Developing fluorescently labeled or biotinylated derivatives of bicyclo[2.2.2]octan-2-amine to identify and study its biological targets.
Fragment-Based Drug Discovery: Utilizing the core amine as a starting fragment for building more potent and selective drug candidates.
| Research Area | Example Application | Key Finding |
| Antiviral | SARS-CoV-2 3CLpro Inhibition | A bicyclo[2.2.2]octene fused to an N-substituted succinimide (B58015) showed micromolar inhibition of the main protease. nih.gov |
| Antiprotozoal | Antiplasmodial Activity | Certain bicyclooctanone oximes were found to be as active as chloroquine (B1663885) against sensitive strains of P. falciparum. nih.gov |
| Enzyme Inhibition | Influenza Polymerase PB2 Inhibitors | A bicyclo[2.2.2]octane-2-carboxylic acid fragment was incorporated into a potent inhibitor that binds to the cap-binding pocket of the PB2 protein. mdpi.com |
Integration with Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
While still an emerging field for this specific compound class, the integration of machine learning (ML) and artificial intelligence (AI) holds immense promise for accelerating the discovery and optimization of bicyclo[2.2.2]octane-based molecules. Currently, computational methods such as molecular simulations and dynophore analyses are being used to understand ligand-target interactions and guide the design of new inhibitors. nih.gov
Future directions will likely involve more advanced computational approaches:
Generative Models: Using AI to design novel bicyclo[2.2.2]octane derivatives with desired properties in silico before committing to laboratory synthesis.
Predictive Modeling: Training ML models on existing data to accurately predict the biological activity, toxicity, and pharmacokinetic properties of new analogues.
Reaction Prediction: Employing AI to identify novel and efficient synthetic routes to complex bicyclo[2.2.2]octane derivatives, potentially uncovering non-intuitive reaction pathways.
The synergy between computational prediction and empirical laboratory validation will be crucial. By using AI to navigate the vast chemical space of possible derivatives, researchers can more efficiently identify and synthesize compounds with enhanced therapeutic potential.
Q & A
What are the common synthetic routes for Bicyclo[2.2.2]octan-2-amine hydrochloride, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves two key steps: (1) constructing the bicyclo[2.2.2]octane framework and (2) introducing the amine group at the 2-position. Common methods include:
- Reductive Amination : Starting from bicyclo[2.2.2]octan-2-one, reduction with lithium aluminum hydride (LiAlH₄) followed by HCl quench yields the hydrochloride salt. Yields depend on solvent choice (e.g., anhydrous ether) and temperature control .
- Catalytic Hydrogenation : Using Pt or Pd catalysts under H₂ pressure, bicyclo[2.2.2]octene derivatives can be hydrogenated and functionalized with ammonia to introduce the amine group. Industrial-scale processes optimize catalyst loading (0.5–2 mol%) and pressure (50–100 bar) for >85% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
